2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride
Overview
Description
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, also known as 2-(1H-1,2,4-triazol-1-yl)ethanamine or 2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride, is an organic compound and a derivative of 2-(1H-1,2,4-triazol-1-yl)ethanamine. It is a colorless solid that is soluble in water and has a melting point of 127-129°C. It is used in a variety of biochemical and physiological processes, including as a reagent in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Characterization
The molecule has been utilized as a precursor for synthesizing various derivatives with potential biological activities. For instance, Rashdan et al. (2021) synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moiety for inhibiting the COVID-19 main protease, showcasing its application in antiviral drug development (Rashdan et al., 2021). Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide, highlighting its role in agricultural chemistry (Ji et al., 2017).
Structural Analysis and Molecular Docking
In-depth structural analysis of related compounds has been conducted to understand their molecular characteristics. Tavman et al. (2013) performed spectral characterization and crystal structure determination of a related compound, providing insights into its structural geometry which is crucial for understanding its reactivity and interaction with other molecules (Tavman & Sayil, 2013). Similarly, Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives, assessed their antifungal activities, and explored their binding modes through molecular docking, highlighting its potential in fungicide development (Bai et al., 2020).
Biological Activity and Pharmacological Applications
Several studies have explored the biological activity of related compounds, with implications for pharmaceutical development. Lassalas et al. (2017) investigated the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds, a process significant for developing compounds with herbicidal and antifungal activities (Lassalas et al., 2017). Kumar et al. (2012) studied Cu(II) complexes of tridentate ligands, involving a similar structure, for their DNA binding, nuclease activity, and cytotoxicity, revealing its potential in cancer treatment (Kumar et al., 2012).
Materials Chemistry and Molecular Interactions
The compound and its derivatives also find applications in materials chemistry and understanding molecular interactions. Godhani et al. (2019) studied the thermo-acoustical parameters of solutions of related compounds in different solvents, providing insights into molecular interactions and solvent effects on these compounds, relevant for materials science (Godhani et al., 2019).
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key enzymes and receptors, leading to changes in gene expression and cellular metabolism . For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby affecting hormone levels and cell proliferation . This compound can also induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring’s nitrogen atoms can coordinate with metal ions in enzymes, leading to enzyme inhibition . This compound can also form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity . These interactions can result in changes in gene expression and cellular function, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and anticancer activity . At high doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of other compounds . This compound can also influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for its activity and overall biochemical effects.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPGFYKFVNFLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604081 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-26-9 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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